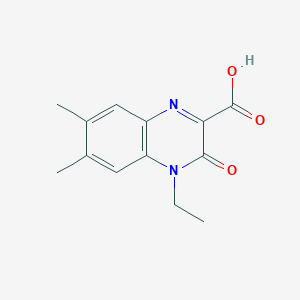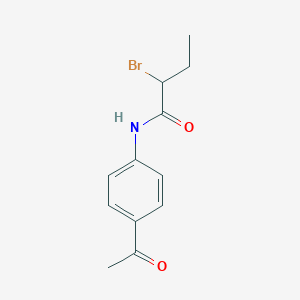
N-(4-acetylphenyl)-2-bromobutanamide
Vue d'ensemble
Description
N-(4-acetylphenyl)-2-bromobutanamide, also known as 4-APB, is an organic compound belonging to the class of bromobutanamides. It is a white powder that has been used in scientific research since the early 2000s, and has been studied for its potential applications in biochemistry, physiology, and pharmacology. 4-APB is an agonist of the serotonin 5-HT2A receptor, and has been researched for its potential use in the treatment of various psychiatric and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
N-(4-acetylphenyl)-2-bromobutanamide and its derivatives have been widely explored in the field of organic synthesis and medicinal chemistry. For instance, Baranovskyi et al. (2018) demonstrated the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which were evaluated for their antimicrobial properties (Baranovskyi et al., 2018). Similarly, Ishibashi et al. (1996) investigated the stereoselective synthesis of β-lactams from N-[2,2-bis(phenylthio)ethenyl]-α-bromo amides, contributing to the development of key intermediates for carbapenem antibiotics (Ishibashi et al., 1996).
Pharmaceutical Research
In pharmaceutical research, compounds related to N-(4-acetylphenyl)-2-bromobutanamide have been synthesized and evaluated for various biological activities. Nafeesa et al. (2019) synthesized a series of 1, 2, 4-triazole derivatives with potential anti-diabetic properties (Nafeesa et al., 2019). Shirinian et al. (2012) studied the bromination of 2,3-diarylcyclopent-2-en-1-ones, yielding insights useful for the synthesis of bromo-substituted analogs, important in pharmaceutical synthesis (Shirinian et al., 2012).
Biochemical and Enzymatic Studies
Khalifa and Algothami (2020) explored the synthesis of 2-aminothiophene derivatives, including a compound similar to N-(4-acetylphenyl)-2-bromobutanamide, assessing their antitumor properties against specific cancer cell lines (Khalifa & Algothami, 2020). Additionally, Patel et al. (2013) synthesized Michael adducts of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-dione, assessing their inhibitory activity on brain GABA-transaminase, with potential implications in anticonvulsant therapy (Patel et al., 2013).
Advanced Materials and Chemistry
Research by Al-Masri and Moussa (2021) on tetracarbonyl group 6B metal complexes of a related ligand showcases the potential of N-(4-acetylphenyl)-2-bromobutanamide derivatives in material science and coordination chemistry (Al-Masri & Moussa, 2021).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQBZFNCKLWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-bromobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



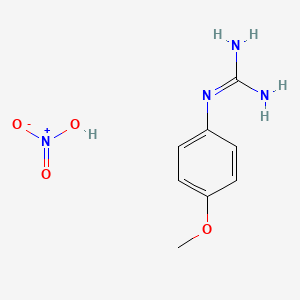
![[1-Benzyl-2-(4-fluorophenyl)-ethyl]amine hydrochloride](/img/structure/B1392512.png)
![[1-(4-Fluorobenzyl)-2-(4-methoxyphenyl)-ethyl]amine hydrochloride](/img/structure/B1392513.png)


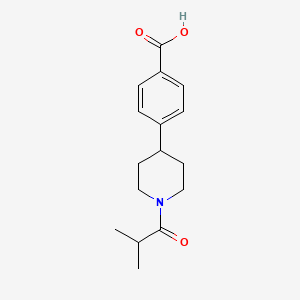
![[(1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl)thio]acetic acid](/img/structure/B1392517.png)
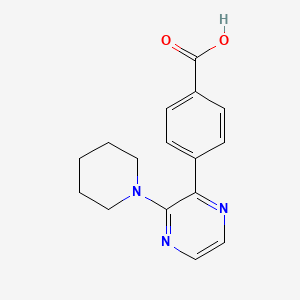
![1-[1,2,5]Thiadiazolo[3,4-b]pyridin-7-ylpiperidine-4-carbaldehyde](/img/structure/B1392521.png)
![1-[5-(4-Methylpiperidin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392525.png)

![3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392528.png)

